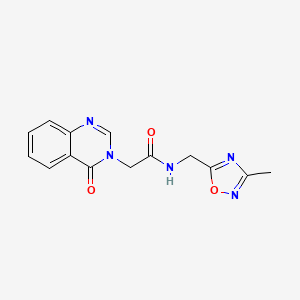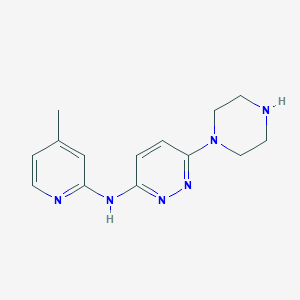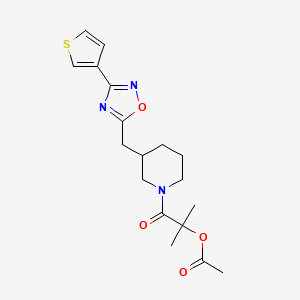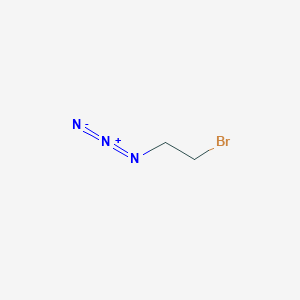
(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a piperidine-based derivative that has been synthesized using various methods, including the one-pot reaction and the Suzuki-Miyaura coupling reaction.
Scientific Research Applications
Antimicrobial Activity
A series of compounds, including those structurally related to (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, have been synthesized and assessed for their antimicrobial properties. For instance, the ultrasound- and microwave-assisted synthesis of related compounds has shown good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014). This underscores the potential of these compounds in developing new antimicrobial agents.
Antiviral and Interferon Inducing Ability
Compounds with structural similarities have also been explored for their antiviral activities and ability to induce interferon, a critical component of the immune response to viral infections. For example, new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines were synthesized and shown to be potent interferon inducers and antivirals, highlighting their low toxicity and potential as therapeutic agents against viral infections (Shibinskaya et al., 2010).
Antiproliferative Study
The compound and its derivatives have been the subject of antiproliferative studies, particularly in the context of cancer research. Novel derivatives have demonstrated considerable growth inhibition of human cancer cell lines, indicating their potential as anticancer agents (Harishkumar et al., 2018). Such studies are crucial for the discovery and development of new anticancer drugs.
Synthesis and Reactivity
The synthesis and reactivity of compounds containing quinoxaline, piperidine, and thiophene structures have been extensively studied to understand their chemical behavior and potential applications in medicinal chemistry. For instance, the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents shows the versatility of these compounds in generating biologically active molecules (Patel et al., 2012).
properties
IUPAC Name |
(E)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(8-7-16-4-3-13-26-16)23-11-9-15(10-12-23)25-19-14-21-17-5-1-2-6-18(17)22-19/h1-8,13-15H,9-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIIHFVQIQTCQZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B2706234.png)

![5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2706237.png)

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2706242.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2706243.png)
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2706245.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2706246.png)


![N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706251.png)
![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B2706253.png)
